molecular formula C12H10ClN B3024461 4-Chloro-2-phenylaniline CAS No. 73006-78-7

4-Chloro-2-phenylaniline

Cat. No.: B3024461
CAS No.: 73006-78-7
M. Wt: 203.67 g/mol
InChI Key: HTPGFCKKCPBMTH-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylaniline is an organic compound with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atom at the para position of the phenyl ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylaniline can be synthesized through several methods. One common approach involves the nitration of biphenyl to form 2-nitrobiphenyl, followed by reduction to 2-aminobiphenyl, and subsequent chlorination to yield this compound . Another method includes the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed amination reactions. This method is preferred due to its efficiency and the ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed under high-temperature conditions.

Major Products:

    Oxidation: Formation of chlorinated phenyl oxides.

    Reduction: Formation of 2-phenylaniline.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
4-Chloro-2-phenylaniline serves as an important intermediate in the synthesis of dyes and pigments. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Reactivity
The compound can undergo several chemical reactions such as:

  • Oxidation : Leading to quinone derivatives.
  • Reduction : Producing various amine derivatives.
  • Substitution : Allowing for the introduction of different functional groups at the chlorine site.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 µg/mL
Escherichia coli1 µg/mL
Klebsiella pneumoniae2 µg/mL

These results suggest its potential use in developing antimicrobial agents.

Anticancer Potential
Studies have shown that this compound may induce apoptosis in cancer cells. A notable in vitro study highlighted a dose-dependent reduction in cell viability across various concentrations:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This indicates its potential as a therapeutic agent in cancer treatment.

Medical Applications

Pharmaceutical Intermediate
The compound is being investigated as a potential pharmaceutical intermediate due to its biological activity. Its ability to interact with enzymes and receptors may provide pathways for drug development targeting specific diseases.

Mechanism of Action
The mechanism involves interactions with various molecular targets, where it acts as a nucleophile in substitution reactions, influencing biochemical pathways and cellular processes. Preliminary pharmacokinetic studies suggest it is metabolized primarily in the liver, indicating a moderate half-life conducive for sustained biological activity.

Industrial Applications

Polymer Production
In industry, this compound is utilized in producing polymers and resins that require specific properties. Its chemical structure allows for modifications that enhance material characteristics such as durability and resistance to environmental factors.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its effectiveness against common pathogens. The research utilized standard microbiological techniques to determine MIC values across different strains, confirming its potential as a new antimicrobial agent.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, suggesting mechanisms of action involving oxidative stress and disruption of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Chloroaniline
  • 4-Bromo-2-phenylaniline
  • 2-Phenylaniline

Comparison: 4-Chloro-2-phenylaniline is unique due to the presence of both a chlorine atom and a phenyl group, which influence its reactivity and chemical properties. Compared to 2-chloroaniline, it has a higher molecular weight and different substitution patterns, leading to distinct reactivity. The presence of the phenyl group also makes it more hydrophobic compared to simpler aniline derivatives .

Biological Activity

4-Chloro-2-phenylaniline, a compound with the molecular formula C13H10ClN, is a chlorinated derivative of aniline that has garnered interest in various fields including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a phenyl group attached to an aniline structure with a chlorine substituent at the para position. This configuration influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors in the body. The presence of the benzene ring allows for resonance stabilization, which may enhance its interaction with biological targets.
  • Inhibition of Neurotransmitter Synthesis : Related compounds, such as 4-chloro-DL-phenylalanine, have been documented to inhibit the synthesis of neurotransmitters like serotonin (5-hydroxytryptamine), potentially affecting mood and inflammatory responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Compounds structurally related to this compound have demonstrated antitumor properties in various studies. For instance, derivatives have been explored for their effectiveness against multiple myeloma and other cancers .
  • Antimicrobial Properties : Some studies suggest that chlorinated phenyl derivatives exhibit antimicrobial activity, which could be relevant in developing new antibacterial agents.
  • Environmental Impact : The compound is also studied for its degradation by bacteria, highlighting its potential role in bioremediation processes.

Case Studies

  • Antitumor Efficacy : A study investigated the efficacy of various phenylalanine derivatives, including 4-chloro derivatives, in inhibiting tumor growth in vivo. Results indicated that these compounds could significantly reduce tumor size in animal models compared to controls .
  • Neurotransmitter Synthesis Inhibition : Research focused on the impact of 4-chloro-DL-phenylalanine on serotonin levels in rat models showed a marked decrease in serotonin synthesis, suggesting potential implications for mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivitySignificant reduction in tumor size in vivo
Antimicrobial EffectsEffective against certain bacterial strains
Neurotransmitter InhibitionDecreased serotonin synthesis observed

Properties

IUPAC Name

4-chloro-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPGFCKKCPBMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993769
Record name 5-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73006-78-7
Record name 73006-78-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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